6''-O-Xylosylglycitin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

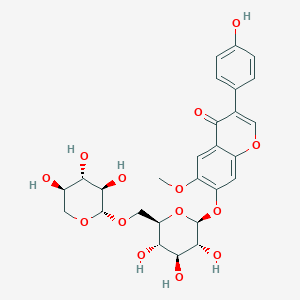

3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-36-17-6-13-16(37-8-14(20(13)30)11-2-4-12(28)5-3-11)7-18(17)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)15(29)9-38-26/h2-8,15,19,21-29,31-35H,9-10H2,1H3/t15-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJXWCIZOOKQLK-MUCJXJSVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6''-O-Xylosylglycitin: A Technical Overview of its Core Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-O-Xylosylglycitin is a naturally occurring isoflavonoid found in the flower of Pueraria thunbergiana Benth[1][2]. As a glycoside of glycitin, its biological activity and physicochemical properties are of interest to researchers in natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the basic properties of this compound, including its chemical characteristics, biological activity, and relevant experimental methodologies.

Chemical Properties

This compound is classified as a flavonoid, specifically an isoflavone glycoside.[1] Its core structure consists of the isoflavone glycitin linked to a xylose sugar molecule.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₁₄ | [3] |

| Molecular Weight | 578.52 g/mol | [1] |

| IUPAC Name | 3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [3] |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O | [3] |

| CAS Number | 231288-18-9 | [1] |

| Natural Source | Flower of Pueraria thunbergiana Benth. | [1][2] |

Biological Activity

Current research indicates that this compound, as a glycoside, is biologically inactive in terms of cytotoxicity.[4][5][6] Studies comparing the cytotoxic effects of various isoflavonoids have shown that the aglycone forms, such as tectorigenin and genistein, exhibit cytotoxicity against human cancer cell lines, while their glycoside counterparts, including this compound, are inactive.[4][5][6] This suggests that the sugar moiety may hinder the molecule's ability to interact with cellular targets responsible for cytotoxic effects. The biological activity of isoflavones is often dependent on the hydrolysis of the glycosidic bond by intestinal microflora to release the active aglycone.[7][8]

The aglycone of the related isoflavone tectoridin, tectorigenin, has been shown to modulate several signaling pathways, including the NF-κB and ERK/JNK pathways, which are involved in inflammation. While direct evidence for this compound is lacking, the activity of its potential metabolites provides a basis for further investigation.

Experimental Protocols

Isolation and Purification of this compound from Pueraria thunbergiana Flowers

The following is a representative protocol for the isolation and purification of isoflavonoid glycosides from Pueraria flowers, based on common phytochemical extraction techniques.

1. Extraction:

- Dried and powdered flowers of Pueraria thunbergiana are extracted with a polar solvent, typically methanol or ethanol, at room temperature.

- The extraction is repeated multiple times to ensure exhaustive recovery of the compounds.

- The combined extracts are then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

- Isoflavonoid glycosides, being polar, are expected to concentrate in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

- The n-butanol fraction is subjected to column chromatography on a silica gel or Sephadex LH-20 column.

- Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, to separate the components based on their polarity.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing the desired compound are pooled and further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

4. Structure Elucidation:

- The structure of the purified this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assessment using MTT Assay on HL-60 Cells

The following is a standard protocol for assessing the cytotoxicity of a compound on the human promyelocytic leukemia cell line (HL-60) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

- HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

- Cells are seeded into a 96-well plate at a density of approximately 1 x 10⁵ cells/mL.

3. Compound Treatment:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium.

- The cells are treated with various concentrations of the compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (solvent) alone.

4. MTT Assay:

- After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

- The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

- 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

- The plate is incubated overnight at 37°C.

5. Data Analysis:

- The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

- Cell viability is calculated as a percentage of the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

References

- 1. A new isoflavone glycoside from flowers of Pueraria Montana var. lobata (Willd.) Sanjappa & Pradeep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Soy isoflavone aglycones are absorbed faster and in higher amounts than their glucosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

6''-O-Xylosylglycitin: A Technical Guide to its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-O-Xylosylglycitin is an isoflavone glycoside that has garnered interest within the scientific community. As a natural product, understanding its origins, discovery, and methods of isolation is crucial for further research into its potential biological activities and applications in drug development. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, discovery, and the experimental protocols for its isolation and characterization.

Discovery and Natural Abundance

The discovery of this compound is linked to extensive phytochemical investigations of the flora used in traditional medicine. It was identified as a naturally occurring isoflavonoid within the flowers of Pueraria thunbergiana Benth., a plant commonly known as Kudzu[1][2][3]. This plant is a member of the Leguminosae family and its flowers, referred to as Puerariae Flos, have a history of use in traditional Chinese medicine.

Research focused on the chemical constituents of Puerariae Flos led to the isolation and characterization of a series of isoflavonoids, including this compound[3][4][5]. Its structure was elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard techniques in the structural determination of natural products[6].

The abundance of this compound can vary depending on the geographical origin and specific chemotype of the Pueraria species. Quantitative analyses of the isoflavone content in Pueraria lobata flowers have been conducted, providing valuable data for sourcing and standardization of this compound. While specific quantitative data for this compound is not always reported individually, the concentrations of related isoflavone glycosides provide an indication of its potential yield.

Quantitative Data on Isoflavones in Pueraria lobata Flowers

The following table summarizes the quantitative analysis of major isoflavones found in the flowers of Pueraria lobata from various provinces in China, as determined by High-Performance Liquid Chromatography (HPLC). This data provides context for the potential yield of this compound, which belongs to the same class of compounds and is isolated alongside these major components.

| Isoflavone | Concentration Range (mg/g of dried flower)[4] |

| Tectoridin | 10.00 - 43.28 |

| 6''-O-xylosyl-tectoridin | 11.08 - 48.23 |

Experimental Protocols

The isolation of this compound from its natural source involves a series of extraction and chromatographic steps. The following is a detailed methodology synthesized from established protocols for the isolation of isoflavonoids from Pueraria flowers.

Plant Material Collection and Preparation

-

Source: Flowers of Pueraria thunbergiana Benth. are collected and authenticated.

-

Preparation: The flowers are air-dried in the shade and then coarsely powdered to increase the surface area for extraction.

Extraction

-

Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) or ethanol (EtOH) at room temperature using maceration or Soxhlet extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Isoflavone glycosides, including this compound, are typically enriched in the EtOAc and n-BuOH fractions.

Chromatographic Purification

-

Column Chromatography: The n-BuOH fraction, being rich in glycosides, is subjected to column chromatography over a suitable stationary phase, such as silica gel or Sephadex LH-20.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For silica gel, a common gradient is a mixture of CHCl₃ and MeOH. For Sephadex LH-20, elution is typically performed with MeOH.

-

Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Fine Purification: Fractions containing this compound are further purified by preparative HPLC on a C18 reversed-phase column.

-

Mobile Phase: A typical mobile phase for the separation of isoflavone glycosides is a gradient of acetonitrile (ACN) and water, often with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape[4].

-

Detection: The eluent is monitored using a UV detector at a wavelength of approximately 265 nm, which is near the maximum absorbance for isoflavones[4].

-

Isolation: The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

Structure Elucidation

-

Spectroscopic Analysis: The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H and ¹³C NMR Spectroscopy: To establish the carbon-hydrogen framework and the connectivity of the atoms.

-

2D NMR (COSY, HSQC, HMBC): To confirm the complete structure, including the attachment of the xylosyl and glucosyl moieties.

-

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the discovery and isolation of this compound from its natural source.

Caption: Workflow for the isolation and identification of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the direct interaction of this compound with specific signaling pathways. Research has more broadly focused on the biological activities of the isoflavone extracts from Pueraria thunbergiana or the aglycone moiety, tectorigenin. These studies suggest a range of potential biological effects, including cytotoxic effects against certain cancer cell lines[4]. It is hypothesized that the glycosidic form, this compound, may act as a prodrug, being hydrolyzed by gut microbiota to release the more biologically active aglycone. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound itself.

Conclusion

This compound is a naturally occurring isoflavone found in the flowers of Pueraria thunbergiana. Its discovery has been part of broader phytochemical investigations into this traditional medicinal plant. The isolation of this compound relies on standard techniques of natural product chemistry, including solvent extraction and multiple chromatographic steps. While quantitative data for this specific compound is not extensively reported, analysis of related isoflavones provides a basis for estimating its presence. The biological activity and the specific signaling pathways modulated by this compound remain an area for future investigation, holding potential for the development of new therapeutic agents. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and natural product chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Baai, Pueraria thunbergiana, KUDZU, Ge gen / Herbal Medicine / Philippine Alternative Meeicine / StuartXchange [stuartxchange.org]

- 4. researchgate.net [researchgate.net]

- 5. News - botanical extracts,herbal extract for sale on Bolise [botanical-extracts.net]

- 6. Structural analysis of xyloglucan oligosaccharides by 1H-n.m.r. spectroscopy and fast-atom-bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and molecular formula of 6''-O-Xylosylglycitin.

Audience: Researchers, scientists, and drug development professionals.

Introduction

6''-O-Xylosylglycitin is a naturally occurring isoflavonoid glycoside.[1][2][3] This document provides a comprehensive overview of its chemical structure and molecular properties, serving as a foundational reference for researchers in medicinal chemistry, natural product chemistry, and drug discovery. This compound has been isolated from the flower of Pueraria thunbergiana Benth.[1][2][3][4]

Chemical Structure and Molecular Formula

The fundamental identity of a chemical compound lies in its structure and formula. This compound is a complex molecule composed of a glycitin core (an isoflavone) to which a xylose sugar moiety is attached.

Molecular Formula and Weight

The molecular formula of this compound is C₂₇H₃₀O₁₄ .[5] This formula indicates a composition of 27 carbon atoms, 30 hydrogen atoms, and 14 oxygen atoms. The calculated molecular weight of this compound is approximately 578.52 g/mol .[1][6]

Chemical Structure

The chemical structure of this compound is characterized by an isoflavone backbone, which is a type of flavonoid. The core isoflavone is glycitein, which is substituted with a xylosyl group. The IUPAC name for this compound is 3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one.[5]

The key structural features include:

-

Isoflavone Core: A three-ring system consisting of two aromatic rings and a heterocyclic ring containing an oxygen atom.

-

Glycosidic Bond: The xylose sugar is linked to the glycitin aglycone via a glycosidic bond at the 6''-hydroxyl group of the glucose moiety attached to the 7-position of the isoflavone core.

-

Functional Groups: The molecule possesses multiple hydroxyl (-OH) groups, a methoxy (-OCH₃) group, a ketone group (C=O), and ether linkages, which contribute to its polarity and potential for hydrogen bonding.

Below is a diagram illustrating the relationship between the different chemical identifiers for this compound.

Physicochemical Data

A summary of the key physicochemical data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₄ | [5] |

| Molecular Weight | 578.52 g/mol | [1][6] |

| IUPAC Name | 3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [5] |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O | [5] |

| Isomeric SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4--INVALID-LINK--CO[C@H]5--INVALID-LINK--O)O)O)O)O">C@@HO | [5] |

| InChI | InChI=1S/C27H30O14/c1-36-17-6-13-16(37-8-14(20(13)30)11-2-4-12(28)5-3-11)7-18(17)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)15(29)9-38-26/h2-8,15,19,21-29,31-35H,9-10H2,1H3/t15-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 | [5] |

| InChIKey | MYJXWCIZOOKQLK-MUCJXJSVSA-N | [5] |

| Synonyms | 6''-O-xylosyl-glycitin, 6-O-xylosyl-glycitin | [5] |

| Natural Source | Flower of Pueraria thunbergiana Benth. | [1][2][3][4] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound can be found in the primary literature. A general workflow for the isolation of isoflavonoids from plant material is outlined below.

Methodology:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Fractionation: The ethyl acetate and n-butanol fractions, which are rich in flavonoids, are often subjected to column chromatography over silica gel or other stationary phases.

-

Purification: Final purification is usually achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Conclusion

This technical guide provides the core chemical information for this compound, including its molecular formula, structure, and key physicochemical properties. The provided data and diagrams serve as a valuable resource for researchers and professionals in the fields of natural products, pharmacology, and drug development. Further research into the biological activities and potential therapeutic applications of this isoflavonoid is warranted.

References

The Apparent Biological Inertness of 6''-O-Xylosylglycitin: A Technical Review

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

6''-O-Xylosylglycitin, an isoflavonoid glycoside isolated from the flower of Pueraria thunbergiana, has been a subject of comparative phytochemical studies. Despite the significant biological activities reported for its aglycone counterpart, tectorigenin, and other related isoflavones, current scientific literature indicates that this compound exhibits a notable lack of direct preliminary biological activity, particularly in the realm of cytotoxicity. This technical guide synthesizes the available data, focusing on the evidence for its limited direct action, and explores the metabolic pathways that may confer indirect biological relevance. Detailed experimental protocols for the types of assays used in these evaluations are provided to offer a comprehensive methodological context.

Introduction

Isoflavonoids, a class of polyphenolic compounds predominantly found in leguminous plants, are of significant interest to the scientific community due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The flowers of Pueraria thunbergiana are a rich source of various isoflavonoids. Among the suite of compounds isolated from this botanical source is this compound. While structurally related to potent bioactive molecules, the preliminary assessment of this compound itself points towards biological inertness. This document serves to consolidate the existing, albeit limited, findings on its activity and provide the necessary experimental framework for its study.

Comparative Biological Activity in In Vitro Models

Studies that have isolated and characterized a range of isoflavonoids from Pueraria thunbergiana have consistently demonstrated that the glycosidic forms of these compounds, including this compound, are significantly less active than their corresponding aglycones. The primary focus of these investigations has been on cytotoxicity against various human cancer cell lines.

Quantitative Data Summary

The available literature does not provide specific quantitative data (e.g., IC50 values) for the biological activity of this compound, primarily because its activity has been found to be negligible in the assays performed. The findings are therefore presented here in a qualitative summary table.

| Compound | Biological Activity Investigated | Finding | Key Observation |

| This compound | Cytotoxicity against human cancer cell lines | Inactive | Glycosylation appears to negate the cytotoxic potential. |

| Tectorigenin (Aglycone) | Cytotoxicity against human cancer cell lines | Active | The aglycone form exhibits notable cytotoxic effects. |

| Genistein | Cytotoxicity against human cancer cell lines | Active | A well-established active isoflavone, often used as a positive control. |

| Glycitein | Cytotoxicity against human cancer cell lines | Mildly Active | Shows some activity, but less potent than tectorigenin and genistein. |

| Tectoridin (Glycoside) | Cytotoxicity against human cancer cell lines | Inactive | Another example of an inactive glycoside. |

| Glycitin (Glycoside) | Cytotoxicity against human cancer cell lines | Inactive | Further supports the trend of inactivity for glycosylated isoflavonoids. |

Experimental Protocols

While specific studies detailing extensive dose-response experiments for this compound are lacking due to its inactivity, the following protocols are representative of the methodologies used to assess the cytotoxicity of isoflavonoids from Pueraria thunbergiana.

General Protocol for Extraction and Isolation of Isoflavonoids

-

Plant Material : Dried flowers of Pueraria thunbergiana are powdered.

-

Extraction : The powdered material is extracted with methanol at room temperature. The extract is then concentrated under reduced pressure.

-

Fractionation : The concentrated methanol extract is suspended in water and partitioned successively with ethyl acetate.

-

Chromatography : The ethyl acetate-soluble fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.

-

Purification : Fractions containing the isoflavonoids are further purified by repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure compounds, including this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture : Human cancer cell lines (e.g., HL-60, a human promyelocytic leukemia cell line) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL.

-

Compound Treatment : The cells are treated with various concentrations of the test compounds (including this compound) dissolved in dimethyl sulfoxide (DMSO). The final DMSO concentration in the medium should not exceed 0.1%.

-

Incubation : The plates are incubated for 72 hours.

-

MTT Addition : 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Incubation with MTT : The plates are incubated for an additional 4 hours.

-

Formazan Solubilization : The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis : Cell viability is calculated as a percentage of the control (vehicle-treated) cells.

Visualizations: Workflows and Pathways

Figure 1: General experimental workflow for the isolation and cytotoxic evaluation of this compound.

Figure 2: Proposed metabolic activation of this compound by gut microbiota.

Discussion: The Role of Metabolism in Bioactivity

The observed lack of direct in vitro activity of this compound and other isoflavone glycosides is a critical finding. It suggests that the xylosylglycitin moiety sterically hinders the molecule from interacting with cellular targets or that the polarity conferred by the sugar groups prevents efficient passage across cell membranes.

However, the inactivity in direct cell-based assays does not necessarily equate to a lack of biological relevance in vivo. Isoflavone glycosides are known to be metabolized by intestinal microflora.[1][2][3] The enzymatic action of bacterial β-glucosidases can cleave the glycosidic bonds, releasing the active aglycones.[1][3] In the case of this compound, this metabolic conversion would yield tectorigenin.

Tectorigenin is a well-studied isoflavone with a range of biological activities, including the ability to modulate signaling pathways such as NF-κB, MAPKs (ERK, JNK), and Keap1/Nrf2/HO-1.[4][5][6][7] These pathways are central to the regulation of inflammation, oxidative stress, and cell survival. Therefore, this compound may be considered a prodrug, which upon oral administration, is converted to its active form in the gut.

Conclusion and Future Directions

The preliminary biological assessment of this compound indicates that it is largely inactive in its native form, particularly concerning direct cytotoxicity. This underscores the importance of the aglycone structure for the biological activity of this class of isoflavonoids.

Future research should focus on:

-

In vivo studies : To investigate the bioavailability of this compound and its conversion to tectorigenin in animal models.

-

Microbiome studies : To identify specific gut bacterial strains capable of metabolizing this compound.

-

Comparative efficacy : To compare the in vivo efficacy of orally administered this compound with that of tectorigenin to understand the impact of the glycosidic linkage on absorption and overall therapeutic effect.

This technical guide provides a summary of the current understanding of this compound's biological activity, emphasizing its apparent inertness in direct assays while highlighting its potential as a prodrug. The provided protocols and diagrams serve as a foundational resource for researchers in the field.

References

- 1. Microbial metabolism of soy isoflavones by human intestinal bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of isoflavones and lignans by the gut microflora: a study in germ-free and human flora associated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Soybean isoflavones modulate gut microbiota to benefit the health weight and metabolism [frontiersin.org]

- 4. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]

- 5. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tectorigenin inhibits oxidative stress by activating the Keap1/Nrf2/HO-1 signaling pathway in Th2-mediated allergic asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

6''-O-Xylosylglycitin: A Technical Guide on its Role as a Natural Isoflavonoid Prodrug

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6''-O-Xylosylglycitin is a natural isoflavonoid compound identified in the flowers of Pueraria thunbergiana Benth[1][2]. As a member of the isoflavone class of phytoestrogens, it shares a structural backbone similar to that of endogenous estrogens, suggesting a potential for biological activity. However, current research indicates that this compound, in its glycosidic form, is largely biologically inactive. Its significance lies in its role as a potential prodrug, which upon metabolic activation, releases the bioactive aglycone, glycitein. This guide provides a comprehensive overview of this compound, focusing on its metabolic fate and the biological activities of its active form.

Metabolic Activation: The Journey from Glycoside to Aglycone

Isoflavonoids predominantly exist in plants as glycosides, where a sugar molecule is attached to the isoflavone core. This glycosylation enhances their water solubility and stability within the plant. However, for biological activity in humans, this sugar moiety often needs to be cleaved.

Studies on isoflavonoids structurally similar to this compound, such as 6''-O-xylosyltectoridin and tectoridin, have demonstrated that intestinal microflora play a crucial role in their metabolism[1][3]. Bacteria within the gut, such as Bifidobacterium breve and Eubacterium, produce enzymes like β-glucosidases and xylosidases that hydrolyze the glycosidic bonds[3]. This enzymatic action releases the aglycone, which is then more readily absorbed and can exert biological effects. It is hypothesized that this compound follows a similar metabolic pathway, being hydrolyzed to its aglycone, glycitein.

Proposed metabolic pathway of this compound.

Biological Activities of the Aglycone, Glycitein

The biological activities associated with this compound are primarily attributed to its aglycone, glycitein. Research on glycitein and other isoflavone aglycones has revealed several areas of therapeutic potential.

Anti-inflammatory Activity: Isoflavone aglycones have been shown to possess anti-inflammatory properties. For instance, a study on isoflavonoids from Pueraria flowers demonstrated that aglycones like tectorigenin and genistein substantially inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) release from primary cultured rat cortical microglia, with IC50 values ranging from 1.3 to 9.3 µM[4]. In contrast, their glycosylated forms showed significantly weaker or little inhibitory activity[4]. This suggests that glycitein may also contribute to the anti-inflammatory potential of this compound following its metabolic conversion.

Cytotoxic Effects: The cytotoxic effects of various isoflavonoids have been evaluated against a range of human cancer cell lines. A recurring finding is that the aglycones are the active cytotoxic agents, while the glycosides are largely inactive[5][6][7]. For example, in a study examining six isoflavonoids from Pueraria thunbergiana, tectorigenin and genistein exhibited cytotoxicity against various human cancer cells, whereas glycitein showed mild cytotoxicity, and the glycosides (including this compound) were found to be inactive[5][7]. The presence of a 5-hydroxyl group on the isoflavone structure appears to be crucial for these cytotoxic properties[5][6].

Quantitative Data

The following tables summarize the available quantitative data for isoflavonoids from Pueraria flowers, highlighting the difference in activity between aglycones and glycosides.

Table 1: Inhibitory Activity of Isoflavonoids on LPS-Induced Nitric Oxide Production in Rat Microglia

| Compound | Form | IC50 (µM) | Reference |

|---|---|---|---|

| Genistein | Aglycone | 1.3 - 9.3 | [4] |

| Tectorigenin | Aglycone | 1.3 - 9.3 | [4] |

| Irisolidone | Aglycone | 1.3 - 9.3 | [4] |

| Tectoridin | Glycoside | 38 - 62 | [4] |

| Tectorigenin-7-O-β-d-xylosyl-(1→6)-β-d-glucopyranoside | Glycoside | 38 - 62 | [4] |

| Genistin | Glycoside | Little activity |[4] |

Table 2: Cytotoxicity of Isoflavonoids Against Human Cancer Cell Lines

| Compound | Form | Activity | Reference |

|---|---|---|---|

| Tectorigenin | Aglycone | Cytotoxic | [5][7] |

| Genistein | Aglycone | Cytotoxic | [5][7] |

| Glycitein | Aglycone | Mildly Cytotoxic | [5][7] |

| This compound | Glycoside | Inactive | [5][7] |

| Tectoridin | Glycoside | Inactive | [5][7] |

| Glycitin | Glycoside | Inactive | [5][7] |

| 6''-O-xylosyltectoridin | Glycoside | Inactive |[5][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of isoflavonoids and their aglycones.

Protocol 1: Inhibition of Nitric Oxide Production in Microglia

This protocol is based on the methodology used to assess the anti-inflammatory effects of isoflavonoids[4].

-

Cell Culture: Primary rat cortical microglia are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test isoflavonoids (e.g., this compound, glycitein) for a specified period (e.g., 1 hour).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and nitric oxide (NO) production.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to evaluate the cytotoxic effects of compounds on cancer cell lines[5][7].

-

Cell Seeding: Human cancer cell lines (e.g., HL-60) are seeded in 96-well plates at an appropriate density and incubated overnight.

-

Compound Exposure: The cells are treated with a range of concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is then determined.

Experimental workflow for a typical cytotoxicity assay.

Conclusion and Future Perspectives

This compound, in its natural form, exhibits limited direct biological activity. Its primary significance for researchers and drug development professionals lies in its potential as a prodrug that delivers the bioactive aglycone, glycitein, upon metabolism by the gut microbiota. Future research should focus on confirming the metabolic pathway of this compound in vivo and further elucidating the specific biological activities and mechanisms of action of glycitein. Understanding the factors that influence the enzymatic conversion of this compound in the gut could be key to unlocking its full therapeutic potential. Furthermore, comparative studies of the bioavailability and efficacy of this compound versus its aglycone could provide valuable insights for the development of novel therapeutics and functional foods.

References

- 1. bpb.pharm.or.jp [bpb.pharm.or.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolism of 6"-O-xylosyltectoridin and tectoridin by human intestinal bacteria and their hypoglycemic and in vitro cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory activity of isoflavones of Pueraria flowers on nitric oxide production from lipopolysaccharide-activated primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Pueraria thunbergiana: A Comprehensive Technical Guide to 6''-O-Xylosylglycitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pueraria thunbergiana, a member of the legume family Fabaceae, has been a cornerstone of traditional medicine in East Asia for centuries. While the root of the plant, known as Kudzu, is widely recognized for its therapeutic properties, the flower of Pueraria thunbergiana is emerging as a significant source of bioactive isoflavonoids. Among these, 6''-O-Xylosylglycitin, a glycosidic isoflavone, has garnered scientific interest for its potential pharmacological applications. This technical guide provides an in-depth overview of Pueraria thunbergiana as a source of this compound, detailing its chemical properties, isolation methodologies, and known biological activities.

Chemical Profile of Isoflavonoids in Pueraria thunbergiana Flowers

The flowers of Pueraria thunbergiana are a rich repository of isoflavonoids.[1] Six major isoflavonoids have been isolated and identified from this botanical source: tectorigenin, glycitein, tectoridin, glycitin, 6''-O-xylosyltectoridin, and this compound.[1] The chemical structure of this compound is characterized by a glycitin core (an O-methylated isoflavone) attached to a xylose sugar molecule at the 6'' position.

While quantitative data for this compound in Pueraria thunbergiana is not extensively available in the current literature, studies on the related species Pueraria lobata provide valuable insights into the isoflavone content. A high-performance liquid chromatography (HPLC) analysis of Pueraria lobata flowers from different regions of China revealed significant quantities of related isoflavonoids, tectoridin and 6''-O-xylosyl-tectoridin. The concentrations of these compounds varied depending on the geographical origin, as detailed in the table below. This suggests that the yield of this compound from Pueraria thunbergiana may also be influenced by environmental and genetic factors.

| Isoflavonoid | Plant Source | Geographic Origin | Concentration (mg/g of dried flower) | Reference |

| Tectoridin | Pueraria lobata | Northern China | 26.46 - 43.28 | [2][3] |

| Southern China | 10.00 - 19.81 | [2][3] | ||

| 6''-O-Xylosyl-tectoridin | Pueraria lobata | Northern China | 30.90 - 48.23 | [2][3] |

| Southern China | 11.08 - 37.03 | [2][3] |

Experimental Protocols

Extraction and Isolation of this compound

While a specific, detailed protocol for the extraction and isolation of this compound from Pueraria thunbergiana is not explicitly available, a general methodology can be inferred from studies on isoflavonoid isolation from Pueraria species. The following protocol is a composite representation based on established techniques.

1. Plant Material Preparation:

-

Fresh flowers of Pueraria thunbergiana are collected and air-dried in the shade.

-

The dried flowers are then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered flower material is subjected to solvent extraction, typically using methanol or ethanol.

-

The extraction can be performed at room temperature with stirring or under reflux to enhance efficiency.

-

The process is usually repeated multiple times to ensure exhaustive extraction of the isoflavonoids.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Purification:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

The isoflavone glycosides, including this compound, are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Further purification is achieved through various chromatographic techniques:

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or other stationary phases, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the different isoflavonoids.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC with a C18 column is employed. A gradient of acetonitrile and water is a common mobile phase.

-

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the proton and carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied individually. However, a study on the cytotoxic effects of six isoflavonoids isolated from the flowers of Pueraria thunbergiana, including this compound, was conducted. The study concluded that the glycosides were generally inactive, while the aglycones, tectorigenin and genistein, exhibited cytotoxicity against various human cancer cell lines.[4]

Given the limited direct data on this compound, it is informative to consider the activities of its aglycone, glycitein, and the closely related isoflavone, tectorigenin, which is the aglycone of tectoridin and 6''-O-xylosyltectoridin also found in Pueraria thunbergiana flowers. Tectorigenin has been shown to induce differentiation and apoptosis in human promyelocytic leukemia HL-60 cells.[4] Its mechanism of action involves the inhibition of autophosphorylation of the epidermal growth factor (EGF) receptor and a decrease in the expression of the anti-apoptotic protein Bcl-2.[4] This suggests that isoflavonoids from Pueraria thunbergiana may exert their anticancer effects through modulation of key signaling pathways involved in cell proliferation and survival.

While the specific signaling pathways modulated by this compound remain to be elucidated, a general signaling pathway for isoflavonoid-induced apoptosis is depicted below. It is plausible that upon cellular uptake and potential enzymatic hydrolysis of the glycosidic bond, the resulting aglycone could interact with intracellular targets to trigger apoptotic cell death.

Conclusion and Future Directions

Pueraria thunbergiana flowers represent a promising natural source of the isoflavonoid this compound. While current research has established its presence, further studies are imperative to fully unlock its therapeutic potential. Future research should focus on:

-

Quantitative Analysis: Development and validation of analytical methods, such as HPLC or UPLC-MS/MS, to accurately quantify the content of this compound in Pueraria thunbergiana flowers from various geographical locations and at different stages of development.

-

Optimization of Extraction and Purification: Establishing a standardized and scalable protocol for the efficient isolation of high-purity this compound.

-

Pharmacological Evaluation: In-depth investigation of the biological activities of purified this compound, including its cytotoxic, anti-inflammatory, antioxidant, and other potential therapeutic effects, using a range of in vitro and in vivo models.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

A comprehensive understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent for various diseases.

References

- 1. Baai, Pueraria thunbergiana, KUDZU, Ge gen / Herbal Medicine / Philippine Alternative Meeicine / StuartXchange [stuartxchange.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of Two Isoflavones in Pueraria Lobata Flowers from Eleven Chinese Provinces Using High Performance Liquid Chromatography [summit.sfu.ca]

- 4. researchgate.net [researchgate.net]

Initial In Vitro Studies on 6''-O-Xylosylglycitin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the initial in vitro research surrounding 6''-O-Xylosylglycitin, an isoflavone glycoside isolated from the flower of Pueraria thunbergiana Benth.[1][2][3][4][5][6][7][8][9][10] The available scientific literature indicates that while this compound itself demonstrates limited direct bioactivity, its significance lies in its potential role as a prodrug that, upon metabolism, yields a more active aglycone. This document synthesizes the existing data on its cytotoxicity, proposes a metabolic pathway based on related compounds, and outlines the general experimental protocols used in these preliminary studies.

Data Presentation

The primary finding from in vitro studies is that isoflavone glycosides, including this compound, are largely inactive compared to their aglycone counterparts.[11][1][2][3][4][6][9] The cytotoxic effects of isoflavones are strongly linked to the core isoflavone structure and the presence of a 5-hydroxyl group.[1][2][3][4][5][6][9]

Table 1: Summary of In Vitro Cytotoxicity Data for Isoflavonoids from Pueraria thunbergiana

| Compound | Compound Type | Reported In Vitro Cytotoxicity | Key Structural Feature for Activity |

| This compound | Isoflavone Glycoside | Mild / Inactive | Glycosidic bond at 6''-O position |

| Glycitin | Isoflavone Glycoside | Mild Cytotoxicity | Glycosidic bond |

| 6''-O-Xylosyltectoridin | Isoflavone Glycoside | Inactive | Glycosidic bond at 6''-O position |

| Tectoridin | Isoflavone Glycoside | Inactive | Glycosidic bond |

| Glycitein | Isoflavone Aglycone | Mild Cytotoxicity | Aglycone |

| Tectorigenin | Isoflavone Aglycone | Cytotoxic against various human cancer cells | Aglycone with 5-hydroxyl group |

| Genistein | Isoflavone Aglycone | Cytotoxic against various human cancer cells | Aglycone with 5-hydroxyl group |

Experimental Protocols

The following are generalized experimental methodologies based on the available literature for the in vitro assessment of isoflavonoids from Pueraria thunbergiana.

Cell Lines and Culture

-

Cell Lines: Human cancer cell lines are utilized, with a prominent example being the human promyelocytic leukemia HL-60 cell line.[11][6]

-

Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

Cytotoxicity Assays

A standard method to assess the cytotoxic effects of the compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, glycitein, etc.) for a specified duration (e.g., 72 hours).

-

MTT Incubation: Following treatment, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability relative to untreated control cells.

Apoptosis and Differentiation Assays

For more active compounds like tectorigenin, further mechanistic studies are conducted.

-

Differentiation Analysis: Changes in cell morphology indicative of differentiation (e.g., in HL-60 cells to granulocytes and monocytes/macrophages) are observed using microscopy after staining with Wright-Giemsa.[11] Functional differentiation can be assessed by the nitroblue tetrazolium (NBT) reduction assay.

-

Apoptosis Analysis: DNA fragmentation, a hallmark of apoptosis, is visualized by agarose gel electrophoresis of DNA extracted from treated cells.[11]

Mandatory Visualizations

Proposed Metabolic Pathway of this compound

The metabolism of isoflavone glycosides by intestinal microflora is a critical step in their activation.[12][13] The diagram below illustrates the proposed metabolic conversion of this compound to its active aglycone, glycitein, based on the metabolism of similar compounds like 6''-O-xylosyltectoridin.[12]

General Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for the initial in vitro screening of isoflavonoid compounds.

Signaling Pathways Modulated by Active Aglycones

While this compound is inactive, its metabolite's aglycone counterparts, such as tectorigenin, have been shown to modulate cellular signaling pathways involved in cancer progression.[11] The diagram below depicts the inhibitory effects of tectorigenin on the Epidermal Growth Factor Receptor (EGFR) pathway and its influence on the apoptotic protein Bcl-2.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism of 6"-O-xylosyltectoridin and tectoridin by human intestinal bacteria and their hypoglycemic and in vitro cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Potential Therapeutic Relevance of 6''-O-Xylosylglycitin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6''-O-Xylosylglycitin, a naturally occurring isoflavonoid glycoside found in sources such as the flower of Pueraria thunbergiana and seeds of Glycine max (soybeans), is emerging as a compound of interest in therapeutic research. While direct evidence of its biological activity is limited, current understanding suggests that this compound functions as a prodrug, undergoing metabolic transformation into its active aglycone, glycitein, and its parent glycoside, glycitin. This whitepaper provides an in-depth technical guide on the potential therapeutic relevance of this compound, focusing on the pharmacological activities of its metabolites. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts in oncology, inflammatory diseases, and bone health.

Introduction: The Prodrug Concept of this compound

Isoflavone glycosides, such as this compound, are often considered biologically inactive in their native form. Their therapeutic effects are typically realized after enzymatic hydrolysis in the intestine, which releases the active aglycone. In the case of this compound, it is metabolized to glycitin, and subsequently to glycitein, which are then absorbed into circulation. This prodrug-to-active-metabolite conversion is a critical aspect of its pharmacology. This document will, therefore, focus on the well-documented biological activities of glycitin and glycitein to infer the therapeutic potential of this compound.

Therapeutic Potential and Mechanisms of Action

The metabolites of this compound, glycitin and glycitein, have demonstrated a range of biological activities with potential therapeutic applications. These include anticancer, anti-inflammatory, antioxidant, and anti-osteoporotic effects.

Anticancer Activity

Glycitin and its aglycone, glycitein, have shown promise in oncology by influencing key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

-

PI3K/AKT Signaling Pathway: Glycitin has been shown to exert anticancer effects on human lung cancer cells by inhibiting the PI3K/AKT signaling pathway. This inhibition leads to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1]

-

NF-κB and MAPK Signaling Pathways: Glycitein induces apoptosis and G0/G1 cell cycle arrest in human gastric cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and subsequent modulation of the MAPK, STAT3, and NF-κB signaling pathways.[2] Furthermore, soy isoflavones, including glycitin and its aglycone, have been found to inhibit the motility of highly invasive breast cancer cells.[3]

Anti-Inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Glycitin and its derivatives exhibit potent anti-inflammatory and antioxidant properties.

-

NF-κB and MAPK Inhibition: Glycitin has been observed to protect against lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the TLR4-mediated NF-κB and MAPKs signaling pathways.

-

Antioxidant Capacity: A hydroxylated derivative of glycitin, 3'-hydroxyglycitin, has demonstrated potent antioxidant activity, with an IC50 value for DPPH free radical scavenging of 134.7 ± 8.7 μM, which is over 100-fold higher than that of glycitin itself and comparable to ascorbic acid.[4]

Anti-Osteoporotic and Anti-Aging Activity

Glycitin has shown potential in promoting bone health and combating the effects of aging on the skin.

-

TGF-β and AKT Signaling in Osteoblasts: Glycitin can regulate osteoblast differentiation from bone marrow stem cells (BMSCs) through the TGF-β and AKT signaling pathways. It has been shown to increase the proliferation of BMSCs and promote their formation into osteoblasts.[5][6]

-

TGF-β Signaling in Dermal Fibroblasts: In human dermal fibroblasts, glycitin promotes cell proliferation and migration by stimulating the secretion of transforming growth factor-beta (TGF-β). This leads to increased collagen synthesis and a reduction in matrix metalloproteinase-1, suggesting anti-aging effects on the skin.[7][8]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of glycitin and its derivatives. It is important to note the specific compound and experimental context for each value.

| Compound | Assay | Cell Line/System | IC50 / EC50 | Reference |

| Glycitein | DNA Synthesis Inhibition | SKBR-3 (Human Breast Carcinoma) | 36.4 mM | [9] |

| 3'-Hydroxyglycitin | DPPH Radical Scavenging | - | 134.7 ± 8.7 μM | [4] |

| 3'-Hydroxyglycitin | α-Glucosidase Inhibition | - | 0.36 ± 0.02 mM | [4] |

| Glycitein | Estrogen Receptor Binding (displacement of 3H-estradiol) | B6D2F1 mouse uterine cytosol | 3.94 μM | [10] |

Note: Further quantitative data for glycitin and this compound are limited in the currently available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key assays used to evaluate the therapeutic potential of isoflavones like this compound and its metabolites.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, glycitin, or glycitein) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-Inflammatory Activity Assay (LPS-Induced Acute Lung Injury in Mice)

This model is used to evaluate the in vivo anti-inflammatory effects of compounds.

-

Animal Acclimatization: Acclimate male C57BL/6 mice (6-8 weeks old) for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compound (e.g., glycitin) intraperitoneally or orally at various doses (e.g., 5, 10, and 20 mg/kg body weight) at specific time points before LPS challenge.

-

LPS Challenge: Induce acute lung injury by intratracheal or intranasal administration of lipopolysaccharide (LPS) from Escherichia coli.

-

Sample Collection: At a predetermined time after LPS challenge (e.g., 6 or 24 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.

-

Inflammatory Marker Analysis:

-

Measure the total and differential cell counts in the BALF.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF using ELISA kits.

-

Assess lung tissue histopathology by staining with hematoxylin and eosin (H&E).

-

Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB, MAPKs) in lung tissue homogenates by Western blotting or immunohistochemistry.

-

-

Data Analysis: Compare the inflammatory parameters between the compound-treated groups and the LPS-only group to determine the anti-inflammatory efficacy.

Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) of isoflavones.

-

Animal Preparation: Use male Sprague-Dawley rats with cannulated jugular veins for blood sampling.

-

Compound Administration: Administer the test compound (e.g., glycitein) intravenously (IV) via the tail vein and orally (PO) by gavage at a specific dose (e.g., 10 mg/kg).

-

Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Analysis:

-

Treat plasma samples with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.

-

Extract the isoflavones from the plasma using a suitable organic solvent.

-

Quantify the concentration of the parent compound and its metabolites using a validated LC-MS/MS method.[13]

-

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) using non-compartmental analysis.[14]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by the metabolites of this compound and a typical experimental workflow for assessing cytotoxicity.

Caption: Glycitin-mediated activation of the TGF-β and AKT signaling pathways.

Caption: Glycitein-induced modulation of MAPK and NF-κB signaling pathways.

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound holds therapeutic potential, primarily through the actions of its metabolites, glycitin and glycitein. These compounds modulate key signaling pathways involved in cancer progression, inflammation, and bone metabolism. However, to fully realize the therapeutic utility of this compound, further research is imperative.

Future studies should focus on:

-

Direct Biological Activity: Investigating whether this compound possesses any intrinsic biological activity before its metabolism.

-

Metabolic Profiling: Conducting comprehensive pharmacokinetic studies to fully elucidate the metabolic fate of this compound in vivo, including the identification of all major metabolites and their respective concentrations.

-

Quantitative Efficacy Studies: Performing dose-response studies for this compound and its primary metabolites in a wider range of cancer cell lines and animal models of disease to establish robust IC50 and EC50 values.

-

Mechanism of Action: Further delineating the precise molecular targets and downstream effects of glycitin and glycitein in various pathological contexts.

A deeper understanding of these aspects will be crucial for the rational design of preclinical and clinical studies to evaluate this compound as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Soy isoflavones suppress invasiveness of breast cancer cells by the inhibition of NF-kappaB/AP-1-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Glycitin regulates osteoblasts through TGF-β or AKT signaling pathways in bone marrow stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycitin regulates osteoblasts through TGF-β or AKT signaling pathways in bone marrow stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Soy Isoflavone Glycitin (4'-Hydroxy-6-Methoxyisoflavone-7-D-Glucoside) Promotes Human Dermal Fibroblast Cell Proliferation and Migration via TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Bioavailability of soy isoflavones in rats Part I: application of accurate methodology for studying the effects of gender and source of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of 6''-O-Xylosylglycitin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6''-O-Xylosylglycitin, an isoflavone glycoside isolated from the flower of Pueraria thunbergiana, has been a subject of phytochemical interest. However, extensive research into its direct mechanism of action remains limited. This technical guide synthesizes the available scientific evidence, which strongly suggests that this compound functions as a prodrug, with its biological activity largely attributed to its aglycone form, glycitein. This document provides a comprehensive overview of the current understanding, detailing the comparative biological activities of related isoflavonoids, the proposed metabolic activation, and the established mechanisms of action of its active metabolite.

Introduction: The Isoflavone Glycoside Landscape

Isoflavones, a class of phytoestrogens, are widely recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. They exist in nature primarily as glycosides, where a sugar molecule is attached to the isoflavone core. This glycosylation generally renders the molecule more water-soluble but often biologically inactive. The prevailing scientific consensus is that for these compounds to exert a physiological effect, they must first be metabolized into their aglycone forms by intestinal microflora. This compound is one such isoflavone glycoside, found alongside other related compounds in Pueraria thunbergiana[1][2].

Comparative Cytotoxicity of Isoflavonoids from Pueraria thunbergiana

Direct biological assays on this compound are scarce. However, a pivotal study by Lee et al. (2001) provides crucial comparative context. The study evaluated the cytotoxic effects of six isoflavonoids isolated from Pueraria thunbergiana against various human cancer cell lines. The results consistently indicated that the glycosylated isoflavones, including this compound, were largely inactive or exhibited only mild cytotoxicity. In contrast, their aglycone counterparts, such as tectorigenin and genistein, demonstrated significant cytotoxic effects[3][4][5][6][7]. This suggests that the isoflavone structure and the presence of a 5-hydroxyl group are critical for cytotoxic properties, and that the sugar moiety in glycosides hinders this activity[3][5][7][8].

Table 1: Summary of Comparative Biological Activity of Isoflavonoids from Pueraria thunbergiana

| Compound | Type | Reported Biological Activity | Reference(s) |

| This compound | Isoflavone Glycoside | Inactive or mild cytotoxicity | [3][5][7] |

| 6''-O-Xylosyltectoridin | Isoflavone Glycoside | Inactive or mild cytotoxicity | [3][5][7] |

| Glycitin | Isoflavone Glycoside | Inactive or mild cytotoxicity | [3][5][7] |

| Tectoridin | Isoflavone Glycoside | Inactive or mild cytotoxicity; prodrug for tectorigenin | [3][9][10] |

| Glycitein | Isoflavone Aglycone | Mild cytotoxicity, antioxidant, estrogenic activity | [3][11][12] |

| Tectorigenin | Isoflavone Aglycone | Cytotoxic, induces apoptosis and differentiation | [3][9][10] |

| Genistein | Isoflavone Aglycone | Cytotoxic, induces apoptosis and differentiation | [3] |

Proposed Mechanism of Action: A Prodrug Hypothesis

Based on the available evidence, the mechanism of action of this compound is best understood through the prodrug hypothesis. It is proposed that following oral ingestion, this compound is metabolized by intestinal bacteria, which cleave the xylosyl group to release the biologically active aglycone, glycitein[13].

Mechanism of Action of Glycitein: The Active Metabolite

The biological activities associated with this compound are therefore attributable to its aglycone, glycitein. Glycitein has been shown to exert its effects through multiple pathways:

Estrogenic Activity

Glycitein is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), though with a lower affinity than other isoflavones. However, due to its high bioavailability, it is considered a potent estrogen receptor agonist[13][14]. This estrogenic activity is believed to contribute to some of its health benefits, such as the suppression of oxidative stress and a decrease in blood pressure[13].

Anticancer Activity

Glycitein has demonstrated inhibitory effects on the proliferation of various cancer cells.

-

Induction of Apoptosis: In human gastric cancer cells, glycitein has been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and Caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2[11].

-

Cell Cycle Arrest: Glycitein can induce a G0/G1 phase cell cycle arrest in human gastric cancer cells[11].

-

Inhibition of Smooth Muscle Cell Proliferation: Glycitein inhibits the proliferation and DNA synthesis of aortic smooth muscle cells, a key process in the development of atherosclerosis. This effect is observed in response to stimulants like platelet-derived growth factor (PDGF)-BB[15].

-

Biphasic Regulation in Breast Cancer Cells: In human breast carcinoma SKBR-3 cells, glycitein exhibits a biphasic effect. At lower concentrations (<10 µg/mL), it can increase cell growth, while at higher concentrations (>30 µg/mL), it significantly inhibits cell growth and DNA synthesis in a dose-dependent manner[16].

Antioxidant Activity

Glycitein has demonstrated significant free radical scavenging activities, contributing to its cytoprotective effects. It has been shown to inhibit lipid peroxidation in rat liver microsomes[12]. While the methoxy group on the A ring may decrease its direct free radical scavenging capability, it is hypothesized that glycitein may also exert antioxidant effects by activating the transcription factor Nrf2, leading to the induction of antioxidant defense genes[14].

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

-

Objective: To determine the effect of a compound on cell viability and proliferation.

-

Methodology:

-

Seed cells (e.g., human cancer cell lines) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., glycitein) for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis.

-

Methodology:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

Conclusion

The current body of scientific literature indicates that this compound itself possesses limited direct biological activity. Its significance lies in its role as a precursor to the active isoflavone, glycitein. The mechanism of action of this compound is therefore indirect and dependent on its metabolic conversion. Future research should focus on detailed pharmacokinetic studies to understand the efficiency of this conversion in vivo and further elucidate the diverse signaling pathways modulated by its active metabolite, glycitein. For drug development professionals, this suggests that glycitein, rather than its glycoside, is the more promising candidate for therapeutic development.

References

- 1. News - botanical extracts,herbal extract for sale on Bolise [botanical-extracts.net]

- 2. Baai, Pueraria thunbergiana, KUDZU, Ge gen / Herbal Medicine / Philippine Alternative Meeicine / StuartXchange [stuartxchange.org]

- 3. Tectorigenin, an isoflavone of Pueraria thunbergiana Benth., induces differentiation and apoptosis in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bpb.pharm.or.jp [bpb.pharm.or.jp]

- 10. Metabolism of 6"-O-xylosyltectoridin and tectoridin by human intestinal bacteria and their hypoglycemic and in vitro cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. yakhak.org [yakhak.org]

- 13. Glycitein - Wikipedia [en.wikipedia.org]

- 14. books.rsc.org [books.rsc.org]

- 15. academic.oup.com [academic.oup.com]